![molecular formula C13H16BNO5 B2359317 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1268163-62-7](/img/structure/B2359317.png)
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
“2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C13H16BNO5 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of “2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is characterized by the presence of a nitro group (NO2) and a boronate ester group (B(O2C2H4)2) attached to a benzaldehyde core . The detailed molecular structure can be found in various databases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.08 . The compound’s density is predicted to be 1.25±0.1 g/cm3, and its boiling point is predicted to be 542.8±50.0 °C .Scientific Research Applications
Organic Synthesis Intermediate
This compound is often used as an intermediate in organic synthesis . It plays a crucial role in the formation of complex organic molecules from simpler ones .
Suzuki-Miyaura Coupling
The compound is a valuable reagent in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
Synthesis of Aryl Azides
It is used in the synthesis of aryl azides . Aryl azides are important in the field of medicinal chemistry and drug discovery due to their role in click chemistry .
Arylation of Allylic Chlorides
The compound is involved in the arylation of allylic chlorides . This process is important in the synthesis of various pharmaceuticals and fine chemicals .
Synthesis of RNA Conjugates
It is used in the synthesis of RNA conjugates . These conjugates have applications in the field of molecular biology and genetic engineering .
Alkoxycarbonylation
The compound is involved in alkoxycarbonylation reactions . This process is used in the synthesis of esters and amides from alkenes .
Synthesis of mTOR and PI3K Inhibitors
It is used in the synthesis of mTOR and PI3K inhibitors . These inhibitors are potential antitumor agents and have significant implications in cancer therapy .
Electrooxidative Synthesis of Biaryls
The compound is used in the electrooxidative synthesis of biaryls . Biaryls are a class of compounds that have applications in the field of pharmaceuticals, agrochemicals, and materials science .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be involved in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic esters, including this compound, are typically used in the suzuki–miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound is typically involved, is widely used in organic synthesis to create biologically active compounds, including pharmaceuticals .
Result of Action
The suzuki–miyaura coupling reaction, in which this compound is typically involved, is a key step in the synthesis of many biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound is typically involved, is sensitive to the presence of water and oxygen .
properties
IUPAC Name |
2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-16)11(7-10)15(17)18/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGCWIWZCRTODT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
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